2-{2-[(3,5-Di-tert-butyl-4-fluorophenyl)sulfanyl]ethyl}pyridine
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Overview
Description
2-{2-[(3,5-Di-tert-butyl-4-fluorophenyl)sulfanyl]ethyl}pyridine is an organic compound that features a pyridine ring substituted with a 2-{2-[(3,5-Di-tert-butyl-4-fluorophenyl)sulfanyl]ethyl} group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3,5-Di-tert-butyl-4-fluorophenyl)sulfanyl]ethyl}pyridine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-di-tert-butyl-4-fluorophenol and 2-bromoethyl pyridine.
Formation of the Sulfanyl Linkage: The 3,5-di-tert-butyl-4-fluorophenol is first converted to its corresponding thiol derivative using a thiolating agent like Lawesson’s reagent.
Nucleophilic Substitution: The thiol derivative then undergoes a nucleophilic substitution reaction with 2-bromoethyl pyridine under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions, such as using a strong base or a nucleophilic catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, nucleophilic catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-{2-[(3,5-Di-tert-butyl-4-fluorophenyl)sulfanyl]ethyl}pyridine is used as a ligand in coordination chemistry due to its ability to donate electrons through the sulfur and nitrogen atoms. It can form stable complexes with transition metals, which are useful in catalysis and material science.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its unique structure allows it to interact with proteins and nucleic acids, making it a valuable tool in drug discovery and molecular biology.
Medicine
Potential medicinal applications include its use as a scaffold for the development of new pharmaceuticals. The compound’s ability to modulate biological pathways through its interactions with enzymes and receptors makes it a candidate for drug development.
Industry
In industry, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity. It can also serve as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism by which 2-{2-[(3,5-Di-tert-butyl-4-fluorophenyl)sulfanyl]ethyl}pyridine exerts its effects involves its ability to interact with various molecular targets. The sulfur and nitrogen atoms in the compound can coordinate with metal ions, influencing catalytic processes. Additionally, the compound can interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(3,5-Di-tert-butyl-4-methylphenyl)sulfanyl]ethyl}pyridine
- 2-{2-[(3,5-Di-tert-butyl-4-chlorophenyl)sulfanyl]ethyl}pyridine
- 2-{2-[(3,5-Di-tert-butyl-4-bromophenyl)sulfanyl]ethyl}pyridine
Uniqueness
Compared to similar compounds, 2-{2-[(3,5-Di-tert-butyl-4-fluorophenyl)sulfanyl]ethyl}pyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C21H28FNS |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-[2-(3,5-ditert-butyl-4-fluorophenyl)sulfanylethyl]pyridine |
InChI |
InChI=1S/C21H28FNS/c1-20(2,3)17-13-16(14-18(19(17)22)21(4,5)6)24-12-10-15-9-7-8-11-23-15/h7-9,11,13-14H,10,12H2,1-6H3 |
InChI Key |
YIJDOYKYKHJOQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1F)C(C)(C)C)SCCC2=CC=CC=N2 |
Origin of Product |
United States |
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